molecular formula C19H15FN2O3S2 B2641677 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-57-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2641677
CAS RN: 941875-57-6
M. Wt: 402.46
InChI Key: RGAYKKQIONWBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly known as BFA-12, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA-12 is a synthetic compound that belongs to the thiazole family and is known to exhibit potent cytotoxic activity against cancer cells. In

Scientific Research Applications

Structure-Activity Relationships

The study of structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the investigation of various heterocycles to improve metabolic stability, showing the importance of such compounds in medicinal chemistry. This research emphasizes the compound's potential efficacy in vitro and in vivo, underscoring its relevance in drug discovery (Stec et al., 2011).

Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives, including thiazolyl derivatives, have been synthesized and evaluated for Src kinase inhibitory activities and anticancer activities. These studies indicate the compound's significant role in targeting kinase pathways and its potential in cancer therapy, demonstrating the broad applicability of such molecules in designing cancer therapeutics (Fallah-Tafti et al., 2011).

Anticonvulsant Agents

Research on benzothiazole derivatives as potential anticonvulsant agents reveals the synthesis and evaluation of new compounds for their efficacy in electroshock and pentylenetetrazole-induced seizure models. Such studies are critical for developing safer and more effective anticonvulsant drugs, furthering our understanding of benzothiazole derivatives in neurological applications (Liu et al., 2016).

Antimicrobial Activity

The synthesis and in-silico appraisal of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity highlight the compound's potential as a new class of antimicrobial agents. These studies underscore the importance of structural modifications in enhancing the biological activity of benzothiazole derivatives, providing insights into the development of novel antimicrobial drugs (Anuse et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S2/c20-13-3-1-12(2-4-13)9-26-19-22-15(10-27-19)8-18(23)21-14-5-6-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAYKKQIONWBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.